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Compound Name: Methylenecyclooctane

Cat. No.: B14016971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of

methylenecyclooctane, a key structural motif in various natural products and synthetic

intermediates. Understanding the energetic properties of this exocyclic alkene is crucial for

predicting reaction outcomes, designing efficient synthetic routes, and comprehending the

conformational behavior of eight-membered ring systems. This document presents a

compilation of experimental and computational data, detailed experimental protocols, and a

visual representation of the thermodynamic relationships between methylenecyclooctane and

its isomers.

Core Concepts: Strain and Isomeric Stability
The thermodynamic stability of cyclic compounds is intrinsically linked to the concept of ring

strain, which arises from several factors including angle strain (deviation from ideal bond

angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded

interactions across the ring). In the context of methylenecyclooctane, the stability is best

understood by comparing it to its endocyclic isomer, 1-methylcyclooctene, as well as the

geometric isomers of cyclooctene.

Generally, for medium-sized rings like cyclooctane, endocyclic double bonds are

thermodynamically more stable than exocyclic double bonds. This is attributed to a combination
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of factors including the relief of torsional strain and more favorable substitution patterns on the

double bond.

Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic parameters for

methylenecyclooctane and its relevant isomers. These values provide a quantitative basis for

comparing their relative stabilities.

Compound
Isomer
Type

Enthalpy of
Formation
(ΔHf°) (gas,
298.15 K)

Enthalpy of
Hydrogenat
ion (ΔHhyd)
(298.15 K)

Strain
Energy

Reference

Methylenecyc

looctane

Exocyclic

Alkene

-82.51 kJ/mol

(calculated)

Not

Experimentall

y Determined

Higher than

1-

methylcycloo

ctene

[1]

1-

Methylcycloo

ctene

Endocyclic

Alkene

-120.44

kJ/mol

(calculated)

Not

Experimentall

y Determined

Lower than

methylenecyc

looctane

[2]

(Z)-

Cyclooctene

(cis)

Endocyclic

Alkene

-5.4 kcal/mol

(~ -22.6

kJ/mol)

-22.98 ± 0.10

kcal/mol (~

-96.1 kJ/mol)

7.4 kcal/mol [3][4]

(E)-

Cyclooctene

(trans)

Endocyclic

Alkene

+4.8 kcal/mol

(~ +20.1

kJ/mol)

-32.24 ± 0.21

kcal/mol (~

-134.9

kJ/mol)

16.7 kcal/mol [3][4][5]

Note: Calculated values are from computational studies and may differ from experimental

values. The strain energy of (E)-cyclooctene is significantly higher due to the geometric

constraints of the trans double bond within the eight-membered ring.

Experimental Protocols
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Accurate determination of thermodynamic data relies on precise experimental techniques. The

following sections outline the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is a fundamental technique for determining the standard enthalpy of

formation of a compound.

Principle: The compound is completely combusted in a high-pressure oxygen atmosphere

within a sealed container (a "bomb"). The heat released by the combustion reaction is

absorbed by a surrounding water bath, and the temperature change of the water is measured.

Detailed Protocol:

Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of high-purity

methylenecyclooctane is placed in a crucible inside the combustion bomb. A fuse wire is

attached to ignite the sample.

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-

insulated calorimeter. The initial temperature of the water is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is monitored and recorded at regular intervals

until a maximum temperature is reached and the system begins to cool.

Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and

stirrer) is determined by combusting a standard substance with a known heat of combustion

(e.g., benzoic acid). The heat of combustion of the sample is then calculated from the

observed temperature rise and the heat capacity of the calorimeter. The standard enthalpy of

formation is subsequently derived using Hess's Law.

Hydrogenation Calorimetry for Enthalpy of
Hydrogenation
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The enthalpy of hydrogenation, the heat released upon the addition of hydrogen across the

double bond, is a direct measure of the stability of the alkene.

Principle: The alkene is catalytically hydrogenated in a solution within a calorimeter, and the

heat evolved is measured.

Detailed Protocol:

Catalyst Preparation: A catalyst, typically platinum(IV) oxide (Adam's catalyst) or palladium

on carbon (Pd/C), is placed in the reaction vessel of the calorimeter.

Solvent and Reactant Introduction: A suitable solvent (e.g., acetic acid or ethanol) is added

to the vessel. The system is allowed to reach thermal equilibrium, and the initial temperature

is recorded. A known amount of methylenecyclooctane is then introduced.

Hydrogenation: The reaction vessel is flushed with hydrogen gas, and the system is stirred

vigorously to ensure efficient reaction. The hydrogenation is an exothermic process, leading

to a temperature increase.

Data Acquisition: The temperature is monitored until it reaches a stable maximum value.

Calibration and Calculation: The calorimeter is calibrated using a substance with a known

enthalpy of hydrogenation or by electrical heating. The enthalpy of hydrogenation of

methylenecyclooctane is then calculated from the temperature change and the heat

capacity of the system.

Differential Scanning Calorimetry (DSC) for Phase
Transitions
DSC is used to study the thermal properties of a substance, including melting points and

enthalpies of fusion.

Principle: The difference in the amount of heat required to increase the temperature of a

sample and a reference is measured as a function of temperature.

Detailed Protocol:
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Sample Preparation: A small, accurately weighed sample of methylenecyclooctane
(typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used

as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired

temperature program is set, which typically involves heating and cooling at a constant rate

(e.g., 10 °C/min).

Data Collection: The instrument measures the differential heat flow between the sample and

the reference as the temperature is scanned.

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show

peaks corresponding to thermal events. The peak area is proportional to the enthalpy

change of the transition (e.g., enthalpy of fusion), and the onset temperature of the peak

corresponds to the transition temperature (e.g., melting point).

Visualization of Thermodynamic Relationships
The following diagram illustrates the thermodynamic relationships between

methylenecyclooctane and its isomers. The vertical positions of the compounds represent

their relative enthalpies of formation, with lower positions indicating greater thermodynamic

stability. The arrows represent the enthalpy of hydrogenation and isomerization.

Hydrogenation Product
Methylenecyclooctane

1-Methylcyclooctene

 Isomerization
 (Exothermic)

Methylcyclooctane

 ΔH_hyd (Exo)

 ΔH_hyd (Endo)

Click to download full resolution via product page

Caption: Thermodynamic relationship between methylenecyclooctane and 1-

methylcyclooctene.
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This diagram visually summarizes that 1-methylcyclooctene is the more stable isomer

compared to methylenecyclooctane, as indicated by its lower relative energy level. The

isomerization from the exocyclic to the endocyclic alkene is an exothermic process. Both

isomers hydrogenate to form methylcyclooctane, with the less stable isomer,

methylenecyclooctane, releasing more heat upon hydrogenation.

Conclusion
The thermodynamic stability of methylenecyclooctane is lower than its endocyclic isomer, 1-

methylcyclooctene. This is consistent with the general principle that for medium-sized rings,

endocyclic double bonds are favored over exocyclic ones. The quantitative data on enthalpy of

formation and hydrogenation, obtained through the experimental protocols outlined in this

guide, provide a robust framework for understanding and predicting the chemical behavior of

these important eight-membered ring structures. This knowledge is invaluable for professionals

in chemical research and drug development, enabling the rational design of synthetic strategies

and the interpretation of reaction mechanisms involving these motifs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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